1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1264047-45-1
Cat. No.: VC11686135
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264047-45-1 |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
| Standard InChI Key | TYIXCBQLDDAIFT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 5 with a phenyl ring. A carboxylic acid functional group at position 3 enhances polarity and enables salt formation or derivatization. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆ClN₂O₂ | |
| Molecular Weight | 314.78 g/mol | |
| IUPAC Name | 3-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| CAS Registry Number | 1264047-45-1 |
The chloro and methyl groups on the aryl ring influence electronic distribution, while the dihydropyrazole ring adopts a puckered conformation that impacts biological activity .
Spectral Characterization
Though experimental data for this specific compound remains unpublished, analogous pyrazoline derivatives exhibit characteristic spectroscopic signatures:
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¹H NMR: Pyrazoline protons (H4, H5) appear as multiplet signals between δ 3.1–4.2 ppm, with aryl protons in δ 6.7–7.8 ppm .
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IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .
X-ray crystallographic studies of related compounds (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) reveal planar carboxylic acid groups and intermolecular hydrogen bonding networks .
Synthesis and Derivitization
Primary Synthesis Route
The compound is typically synthesized via cyclocondensation of appropriately substituted chalcones with hydrazine derivatives:
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Chalcone Preparation:
Claisen-Schmidt condensation of 5-chloro-2-methylacetophenone with benzaldehyde yields the α,β-unsaturated ketone precursor. -
Cyclization:
Reaction with hydrazine hydrate in refluxing ethanol induces pyrazoline ring formation. Acidic or basic conditions determine regioselectivity and stereochemical outcomes . -
Carboxylation:
Post-synthetic introduction of the carboxylic acid group via Kolbe-Schmitt reaction or hydrolysis of nitrile intermediates.
Key Reaction Parameters:
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Temperature: 70–100°C
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Catalyst: Piperidine (for chalcone formation)
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Yield Optimization: Microwave-assisted synthesis improves reaction efficiency (85–92% yield) .
Structural Analogues
Modification of substituents generates bioactive derivatives:
| Analog Structure | Biological Activity | Reference |
|---|---|---|
| 1-(3-Chloro-4-methylphenyl)-5-ethyl derivative | EGFR kinase inhibition (IC₅₀ = 0.07 μM) | |
| 3,4,5-Trimethoxyphenyl hybrids | Antitumor activity vs. NCI-H460 cells |
Pharmacological Profile
Anticancer Mechanisms
Pyrazoline derivatives demonstrate multimodal antitumor effects:
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Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complex prevents religation of DNA strands .
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Apoptosis Induction: Upregulation of caspase-3/7 observed in SK-N-SH neuroblastoma cells (EC₅₀ = 2.1 μM) .
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EGFR Tyrosine Kinase Suppression: Competitive binding at ATP site (Ki = 12 nM for C₅₀ analogues) .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: C18 column (150 × 4.6 mm, 5 μm), mobile phase 0.1% H₃PO₄:ACN (65:35), flow rate 1.0 mL/min, retention time = 6.8 min.
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TLC: Rf 0.42 (Silica gel 60 F₂₅₄, ethyl acetate:hexane 3:7) .
Mass Spectrometry
Electrospray ionization (ESI+) shows characteristic fragments:
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m/z 314.78 [M+H]⁺
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m/z 270.12 [M-CO₂H]⁺
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m/z 167.05 [C₆H₄ClCH₃]⁺
Comparative Analysis with Structural Analogues
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